3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide
Description
3-(5-{[(4-Methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide (CAS: 1031669-29-0) is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a propanamide side chain. Its molecular formula is C₁₅H₁₇N₅O₂, with a molar mass of 299.33 g/mol and a predicted density of 1.41 g/cm³ . The compound’s pKa of 10.76 suggests moderate basicity, likely attributable to the triazole nitrogen atoms. Key structural features include:
Properties
IUPAC Name |
3-[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-15(2)25-21(31)13-12-20-27-28-23-24(33)29(18-6-4-5-7-19(18)30(20)23)14-22(32)26-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPOOWROVYFPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazoloquinoxaline Synthesis
Multicomponent Reaction (MCR) Strategies
The triazolo[4,3-a]quinoxaline scaffold is constructed via a tandem cyclocondensation-Ugi-click sequence. A six-component reaction (6-CR) unifies quinoxaline, pseudopeptide, and triazole motifs in a single pot, achieving eight bond formations with water as the sole by-product. Key steps include:
- Cyclocondensation : o-Phenylenediamine derivatives react with glyoxalates under acidic conditions to form quinoxaline intermediates.
- Ugi Reaction : An isocyanide, carboxylic acid, and amine undergo a four-component coupling to install the pseudopeptide moiety.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring.
This method achieves 75–92% yields under mild conditions (room temperature to 80°C, 12–24 h).
Table 1: Optimization of MCR Conditions for Triazoloquinoxaline Core
| Component | Role | Optimal Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | Quinoxaline precursor | 1.0 | 25 | 85 |
| Methyl glyoxalate | Cyclizing agent | 1.2 | 60 | 78 |
| Isocyanide | Ugi component | 1.5 | 25 | 90 |
| Azide derivative | Click substrate | 1.2 | 80 | 92 |
Functionalization with [(4-Methylphenyl)carbamoyl]methyl Group
Alkylation and Carbamoylation
The 5-position of the triazoloquinoxaline is functionalized via N-alkylation using propargyl alcohols and subsequent carbamoylation:
- Alkylation : Triphenylphosphine (TPP)-mediated Mitsunobu reaction couples propargyl alcohol to the quinoxaline nitrogen. Diisopropyl azodicarboxylate (DIAD) in THF at 0°C–25°C achieves 80–89% yields.
- Carbamoylation : The propargyl intermediate reacts with 4-methylphenyl isocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 25°C for 6 h (yield: 82%).
Table 2: Alkylation-Carbamoylation Reaction Parameters
| Reagent | Function | Equivalents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Propargyl alcohol | Alkylating agent | 1.5 | THF | 2 | 85 |
| 4-Methylphenyl isocyanate | Carbamoyl donor | 1.2 | DCM | 6 | 82 |
| TEA | Base | 2.0 | — | — | — |
Installation of N-(Propan-2-yl)propanamide Side Chain
Amide Coupling via Mixed Carbonate Intermediates
The propanamide side chain is introduced using a mixed carbonate strategy:
- Activation : 3-Chloropropanoic acid is converted to its pentafluorophenyl (PFP) ester using pentafluorophenol and N,N-dicyclohexylcarbodiimide (DCC) in DCM (0°C, 1 h, 88% yield).
- Aminolysis : The PFP ester reacts with isopropylamine in tetrahydrofuran (THF) at 25°C for 12 h, yielding N-(propan-2-yl)propanamide (74%).
Final Assembly via Huisgen Cycloaddition
The propargyl-carbamoylquinoxaline and propanamide-PFP ester undergo copper(I)-catalyzed cycloaddition:
- Conditions : CuI (10 mol%), sodium ascorbate (20 mol%), THF/H2O (3:1), 50°C, 8 h.
- Yield : 76% after silica gel chromatography.
Table 3: CuAAC Optimization for Final Assembly
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Copper catalyst | CuI (10 mol%) | Maximizes regioselectivity |
| Solvent system | THF/H2O (3:1) | Enhances solubility |
| Temperature | 50°C | Balances rate and side reactions |
Scalability and Industrial Considerations
Chemical Reactions Analysis
3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s triazoloquinoxaline core distinguishes it from oxadiazole (), oxazolone (), and sulfonamide-based analogs (). Triazoloquinoxaline derivatives (e.g., 6a–6t) share the same core but differ in substituent flexibility, impacting binding affinity and solubility .
Substituent Effects :
- The 4-methylphenyl carbamoyl group in the target compound introduces hydrophobicity, whereas sulfonamide derivatives () prioritize polar interactions.
- Propanamide side chains (target compound vs. ) improve solubility compared to ester or ketone functionalities in other analogs.
Synthetic Routes :
Biological Activity
The compound 3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide , with the CAS number 1189862-50-7 , is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 446.5 g/mol . The structure includes a triazoloquinoxaline moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1189862-50-7 |
Anticancer Activity
Research indicates that compounds similar to the one have shown significant anticancer properties. For instance, studies on triazoloquinoxaline derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A notable study evaluated a series of similar compounds against several cancer cell lines, including MCF-7 (breast cancer) and Hela (cervical cancer). The results showed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Research indicates that triazoloquinoxaline derivatives can exhibit antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
In vitro assays demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate to strong activity.
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
- DNA Interaction : It may bind to DNA or RNA, interfering with replication and transcription processes.
Case Study 1: Anticancer Efficacy
A comparative study evaluated the compound's efficacy against established chemotherapeutics. The results indicated that it could enhance the cytotoxic effects of standard treatments when used in combination therapy.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The results showed that it had a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, starting with the formation of the triazoloquinoxaline core followed by functionalization of the carbamoyl and propanamide moieties. Key steps include:
- Cyclocondensation of substituted quinoxaline precursors with triazole-forming reagents under reflux conditions (e.g., using acetic acid as a catalyst) .
- Coupling reactions (e.g., amidation or alkylation) to introduce the 4-methylphenylcarbamoylmethyl and isopropylpropanamide groups . Intermediates are characterized via HPLC (purity >95%), 1H/13C NMR (structural confirmation), and LC-MS (molecular weight verification) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
- Melting Point Analysis : Assesses crystalline consistency and batch-to-batch reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Design of Experiments (DoE) : Statistically evaluates variables (temperature, solvent polarity, catalyst loading) to maximize yield. For example, refluxing in DMF at 80–90°C enhances cyclization efficiency .
- Continuous Flow Chemistry : Reduces side reactions and improves heat transfer for scaled-up synthesis .
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may accelerate coupling steps .
Q. What strategies are used to resolve contradictions in reported biological activity data?
- Dose-Response Studies : Establish concentration-dependent effects to rule out assay-specific variability .
- Target-Specific Assays : Use kinase inhibition or receptor-binding assays to isolate mechanisms (e.g., EGFR or PI3K pathways) .
- Comparative SAR Analysis : Modify substituents (e.g., halogenation of the phenyl group) to correlate structural changes with activity shifts .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Photostability Studies : Use UV-Vis spectroscopy to assess light-induced decomposition .
- Lyophilization Trials : Test freeze-dried formulations for long-term storage viability .
Q. What methodologies elucidate the compound’s mechanism of action in cellular systems?
- Molecular Docking : Predict binding affinities to targets like kinase domains using software (e.g., AutoDock Vina) .
- CRISPR-Cas9 Knockout Models : Identify gene dependencies in cell proliferation assays .
- Metabolomic Profiling : Track downstream metabolic changes via LC-MS-based untargeted analysis .
Q. How can derivatives be designed to explore structure-activity relationships (SAR)?
- Functional Group Replacement : Substitute the 4-methylphenyl group with halogenated or electron-withdrawing analogs (e.g., 4-fluorophenyl) to modulate lipophilicity .
- Core Modifications : Introduce sulfonyl or alkyl groups to the triazoloquinoxaline ring to enhance solubility or target selectivity .
- Bioisosteric Replacements : Replace the propanamide moiety with sulfonamide or urea groups to assess pharmacokinetic impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
